3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid
Description
This compound features a 1,2,4-triazole-5-carboxylic acid core substituted at position 3 with a pyrrolidin-3-yl group bearing a benzyloxycarbonyl (Cbz) protecting group at its nitrogen atom. The structure combines a heterocyclic triazole moiety with a functionalized pyrrolidine ring, making it a versatile intermediate in medicinal chemistry and agrochemical research.
The carboxylic acid group enhances water solubility and enables further derivatization (e.g., amide formation), while the Cbz-protected pyrrolidine may improve stability during synthetic steps. Such compounds are frequently explored as protease inhibitors or bioactive scaffolds in drug discovery .
Properties
Molecular Formula |
C15H16N4O4 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
5-(1-phenylmethoxycarbonylpyrrolidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C15H16N4O4/c20-14(21)13-16-12(17-18-13)11-6-7-19(8-11)15(22)23-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,21)(H,16,17,18) |
InChI Key |
ZCDYLPHTQITFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=NC(=NN2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include triazole-carboxylic acids with variations in substituents on the triazole ring or the heterocyclic side chain. Below is a comparative analysis:
Key Observations:
- Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 4-methoxyphenyl) exhibit higher crystallinity and melting points compared to aliphatic hybrids (e.g., pyrrolidine or azetidine derivatives) .
- Heterocycle Choice : Azetidine derivatives (e.g., 3-fluoroazetidine) may offer superior metabolic stability over pyrrolidine due to reduced ring flexibility, critical for drug design .
Biological Activity
3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2059934-71-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 316.31 g/mol. The structure features a triazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl groups followed by cyclization to form the triazole moiety. Several methods have been reported in the literature for synthesizing related triazole compounds, including microwave-assisted synthesis which enhances yield and reduces reaction time .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study reported that related compounds demonstrated potent activity against various bacterial strains and fungi . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antiviral Properties
Triazoles have been recognized for their antiviral activities. For instance, certain derivatives have shown effectiveness against viral infections by inhibiting viral replication processes . The specific activity of this compound in this regard remains to be fully elucidated but aligns with the established profile of similar compounds.
Anticancer Potential
The anticancer properties of triazoles are well-documented. They can induce apoptosis in cancer cells and inhibit angiogenesis . In particular, 1,2,4-triazole derivatives have been shown to affect various signaling pathways involved in cancer progression. For example, one study highlighted the role of these compounds in modulating the activity of methionine aminopeptidase-2 (MetAP), which is implicated in tumor growth .
Case Studies
Several studies have explored the biological activities of triazole compounds:
- Antibacterial Activity : A series of synthesized triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
- Antiviral Studies : In vitro assays demonstrated that certain triazoles inhibited the replication of influenza virus with IC50 values in the low micromolar range .
- Anticancer Effects : In a study involving human cancer cell lines, a related triazole exhibited an IC50 value of 10 µM, indicating significant cytotoxicity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
